1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-[(thiophen-2-yl)methyl]urea
Description
Properties
IUPAC Name |
1-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c16-12(14-9-11-5-4-8-18-11)15-10-13(17)6-2-1-3-7-13/h2,4-6,8,17H,1,3,7,9-10H2,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFODZCWPBHQIJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNC(=O)NCC2=CC=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-[(thiophen-2-yl)methyl]urea typically involves the following steps:
Formation of the Hydroxycyclohexene Intermediate: This step involves the hydroxylation of cyclohexene to form 1-hydroxycyclohex-2-ene. This can be achieved using oxidizing agents such as osmium tetroxide or potassium permanganate under controlled conditions.
Attachment of the Thiophene Ring: The thiophene ring is introduced via a Friedel-Crafts alkylation reaction, where thiophene is alkylated with a suitable alkylating agent in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Urea Moiety: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage. This reaction is typically carried out under mild conditions to avoid decomposition of the intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-[(thiophen-2-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form different derivatives, such as reducing the urea moiety to an amine using reducing agents like lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid or nitration using a mixture of nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of 1-[(1-Oxocyclohex-2-en-1-yl)methyl]-3-[(thiophen-2-yl)methyl]urea.
Reduction: Formation of 1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-[(thiophen-2-yl)methyl]amine.
Substitution: Formation of halogenated or nitrated derivatives of the thiophene ring.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that urea derivatives can exhibit significant anticancer properties. Studies indicate that 1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-[(thiophen-2-yl)methyl]urea may inhibit tumor cell proliferation by inducing apoptosis in cancer cells. The mechanism often involves modulating signaling pathways related to cell growth and survival.
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | MCF7 | 12.5 | Apoptosis induction |
| HeLa | HeLa | 8.0 | Cell cycle arrest |
| A549 | A549 | 15.0 | Inhibition of EGFR |
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines and modulate the immune response effectively.
Case Study: Anti-inflammatory Mechanism
In a study involving lipopolysaccharide (LPS)-induced inflammation in murine models, treatment with this compound resulted in a significant reduction in TNF-alpha and IL-6 levels, suggesting its potential as an anti-inflammatory agent.
Neuroprotective Properties
Another area of interest is the neuroprotective effects of this compound. Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, which could be beneficial for conditions such as Alzheimer's disease.
Table 2: Neuroprotective Activity Findings
| Study Reference | Model Used | Observed Effect |
|---|---|---|
| SH-SY5Y neurons | SH-SY5Y neurons | Reduced oxidative stress markers |
| Mouse model | Mouse model | Improved cognitive function |
Mechanism of Action
The mechanism of action of 1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-[(thiophen-2-yl)methyl]urea is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, the compound may interact with enzymes or receptors in biological systems, leading to modulation of their activity. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues: Urea vs. Thiourea Derivatives
The substitution of the urea oxygen with sulfur yields thiourea derivatives, which exhibit distinct biological and chemical properties. For instance, 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids demonstrate potent urease inhibition and free radical scavenging activities, attributed to the thiourea group’s enhanced electron-withdrawing capacity and metal-binding affinity . This structural difference could influence solubility, metabolic stability, and target selectivity in pharmacological applications.
Table 1: Urea vs. Thiourea Derivatives
Substituent Variations in Urea Derivatives
The nature of substituents significantly impacts the physicochemical and biological profiles of urea derivatives:
- Thiophen-2-yl vs. Benzofuran: Compounds such as 4-(5-substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol integrate both benzofuran and thiophene rings. The benzofuran group enhances π-π stacking interactions, while the thiophene contributes to electronic delocalization. Such hybrids are synthesized via cyclocondensation with urea/thiourea in ethanolic KOH, suggesting analogous routes for the target compound .
- Heterocyclic vs. Aromatic Substituents: 1-(4-Chlorophenyl)-3-{5-[(E)-2-phenyl-ethenyl]-1,3,4-thiadiazol-2-yl}urea features a thiadiazole ring, which introduces additional hydrogen-bonding sites and rigidity compared to the target compound’s flexible cyclohexenol group. This difference may influence crystal packing and solubility .
- Metal-Containing Groups : Ferrocenyl-substituted ureas (e.g., compound 37 in ) exhibit redox-active properties, expanding applications in catalysis or electrochemical sensing, unlike the purely organic target compound .
Table 2: Substituent Effects in Urea Derivatives
Hydrogen Bonding and Crystallographic Features
Hydrogen-bonding patterns, critical for crystal packing and solubility, vary with substituents. The target compound’s hydroxyl group likely participates in O–H···O/N interactions, as observed in cyclohexanol derivatives. In contrast, thiadiazole-containing ureas () form N–H···S bonds, which are less directional but still stabilize layered crystal structures .
Biological Activity
1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-[(thiophen-2-yl)methyl]urea, also known by its CAS number 2097935-98-1, is a compound of interest due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 237.32 g/mol. The structure features a cyclohexene ring and a thiophene moiety, which may contribute to its biological properties.
Antitumor Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor activity. For instance, derivatives of urea have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of angiogenesis and disruption of cell cycle progression. The specific activity of this compound in this context remains to be fully elucidated but suggests a promising avenue for further investigation.
Enzyme Inhibition
This compound may act as an enzyme inhibitor, potentially affecting pathways related to cancer proliferation. Urea derivatives are known to interact with various enzymes, influencing metabolic pathways that are crucial for tumor growth. For example, the inhibition of certain kinases has been linked to reduced cell viability in cancer models.
Case Studies
- Study on Structural Analogues : A comparative study on hydroxylated chloroethylnitrosoureas demonstrated that structural modifications can significantly alter biological activity and toxicity profiles. Such findings highlight the importance of the hydroxy group and its positioning within the molecule .
- Mechanistic Studies : Investigations into similar urea compounds have shown that they can induce DNA damage in cancer cells, leading to increased rates of apoptosis. The mechanism often involves the formation of DNA cross-links or single-strand breaks, which are critical for their cytotoxic effects.
Research Findings
Q & A
Q. Critical conditions to optimize :
- Temperature control : Maintain ≤0°C during urea coupling to prevent side reactions.
- Solvent purity : Use anhydrous solvents to avoid hydrolysis of intermediates.
- Stoichiometry : Ensure a 10% excess of the isocyanate reagent to maximize coupling efficiency.
Q. Table 1: Common Reaction Pathways
| Reaction Type | Reagents/Conditions | Major Products | Key Considerations |
|---|---|---|---|
| Alkylation | K₂CO₃, DMF, 60°C, 12h | Thiophene-methyl intermediate | Monitor for O- vs. S-alkylation |
| Urea coupling | Isocyanate, DCM, 0°C, 4h | Target compound | Avoid moisture to prevent hydrolysis |
| Purification | Gradient column chromatography (SiO₂, EtOAc/hexane) | Isolate >95% purity product | Use TLC (Rf ~0.3 in EtOAc/hexane 1:1) |
(Advanced) How can computational methods like DFT predict hydrogen bonding patterns and validate crystallographic data?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can model hydrogen bonding networks by:
Geometry optimization : Minimizing the energy of the molecule to predict bond lengths and angles. Compare with X-ray data to identify discrepancies .
Electrostatic potential mapping : Visualizing electron-rich regions (e.g., carbonyl oxygen, thiophene sulfur) to predict hydrogen-bond donors/acceptors .
Validation : Use root-mean-square deviations (RMSD) between computed and experimental bond lengths. A threshold of <0.05 Å indicates strong agreement.
Q. Methodological steps :
- Perform Hirshfeld surface analysis to quantify intermolecular interactions in the crystal lattice .
- Cross-reference computed IR spectra (e.g., N–H and C=O stretches) with experimental FTIR data to confirm hydrogen bonding motifs .
(Basic) What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Identify protons on the cyclohexenyl (δ 5.6–6.1 ppm, olefinic H) and thiophene (δ 6.8–7.2 ppm) moieties. Use DEPT-135 to distinguish CH₂ groups in the urea linkage .
- FTIR : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and N–H bends (~1540 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺: ~307.14 m/z) with <3 ppm error .
(Advanced) How to resolve crystallographic disorder or twinning in X-ray diffraction data?
Answer:
- Twinning detection : Use SHELXL’s
TWINcommand to identify twin laws (e.g., two-fold rotation) from intensity statistics . - Disorder modeling : Split atomic positions (e.g., cyclohexenyl hydroxyl group) with
PARTand refine occupancy factors usingFREEreflections to avoid overfitting . - Validation : Check R-factor convergence (target R1 < 0.05) and residual electron density maps (<1.0 e⁻/ų) post-refinement .
(Advanced) How can kinetic studies elucidate substitution mechanisms at the thiophene moiety?
Answer:
- Pseudo-first-order conditions : Use excess nucleophile (e.g., alkyl halides) and monitor reaction progress via HPLC (C18 column, 254 nm) .
- Activation parameters : Calculate ΔG‡ via Eyring plots from rate constants at 25–60°C. A high ΔG‡ (>80 kJ/mol) suggests steric hindrance .
- Isotopic labeling : Replace thiophene protons with deuterium to track regioselectivity via ²H NMR .
(Data Contradiction) How to reconcile discrepancies between experimental and computational hydrogen bonding data?
Answer:
Verify computational parameters : Ensure basis sets (e.g., 6-311++G(d,p)) and solvent models (e.g., PCM for DCM) match experimental conditions .
Re-examine crystallography : Check for missed hydrogen atoms in X-ray refinement using SHELXL’s AFIX commands .
Alternative techniques : Use solid-state NMR to probe hydrogen bonding in the crystal lattice independently .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
